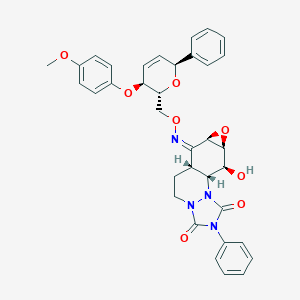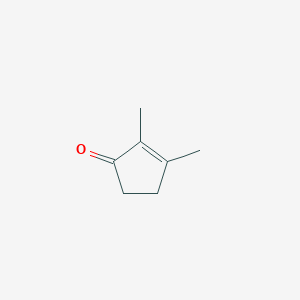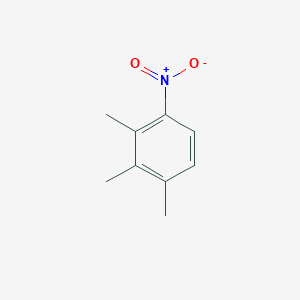![molecular formula C18H16N8O8 B074114 N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline CAS No. 1468-24-2](/img/structure/B74114.png)
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline, also known as DNPH-C6H11NHNH-C6H3(NO2)2, is a chemical compound that is widely used in scientific research. This compound is a derivative of dinitrophenylhydrazine, which is a reagent used to detect carbonyl compounds in organic chemistry. DNPH-C6H11NHNH-C6H3(NO2)2 is a yellow-orange crystalline powder that is insoluble in water and soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 involves the formation of a Schiff base between the hydrazine group of the reagent and the carbonyl group of the target compound. This reaction is followed by the formation of a stable hydrazone derivative, which can be analyzed by UV-Vis spectroscopy or HPLC.
Effets Biochimiques Et Physiologiques
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a potentially hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 as a reagent for carbonyl detection include its high sensitivity, specificity, and simplicity of use. It can be used for the detection of carbonyl compounds in a wide range of samples, including proteins, lipids, and carbohydrates. However, the limitations of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 include its potential for interference from other compounds and its potential toxicity.
Orientations Futures
There are several future directions for research involving N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2. One possible direction is the development of new derivatives of the reagent that have improved sensitivity and specificity for the detection of specific carbonyl compounds. Another direction is the application of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in the analysis of complex samples such as biological fluids and environmental samples. Additionally, the use of N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 in combination with other reagents and analytical methods may lead to improved detection and quantification of carbonyl compounds in various samples.
Méthodes De Synthèse
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.
Applications De Recherche Scientifique
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 is commonly used in scientific research as a reagent for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) and are found in many natural and synthetic materials, including proteins, lipids, and carbohydrates. N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroanilineNH-C6H3(NO2)2 reacts with carbonyl compounds to form stable derivatives that can be analyzed by various spectroscopic and chromatographic methods.
Propriétés
Numéro CAS |
1468-24-2 |
|---|---|
Nom du produit |
N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
Formule moléculaire |
C18H16N8O8 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
N-[[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N8O8/c27-23(28)11-5-7-15(17(9-11)25(31)32)21-19-13-3-1-2-4-14(13)20-22-16-8-6-12(24(29)30)10-18(16)26(33)34/h5-10,21-22H,1-4H2/b19-13-,20-14? |
Clé InChI |
JHPWGQPSYZWTIM-AXPXABNXSA-N |
SMILES isomérique |
C1C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
SMILES canonique |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Synonymes |
1,2-Cyclohexanedione bis(2,4-dinitrophenyl hydrazone) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



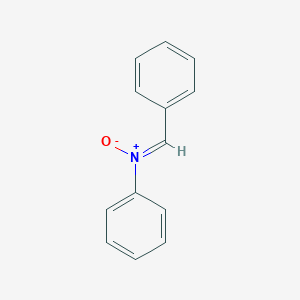
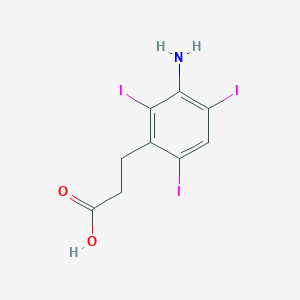
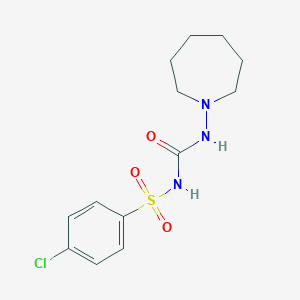

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
